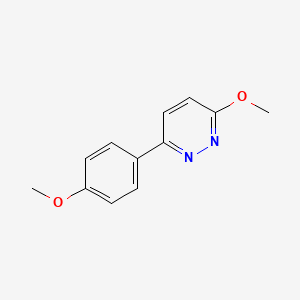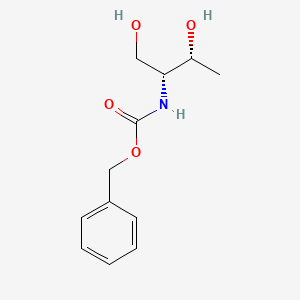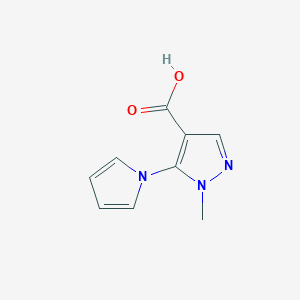![molecular formula C20H28O2 B1610986 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 328087-87-2](/img/structure/B1610986.png)
2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Übersicht
Beschreibung
2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate, also known as ABE-657, is a synthetic compound that has shown promising results in scientific research.
Wirkmechanismus
The exact mechanism of action of 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and pathways involved in disease progression. For example, 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and pathways, 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate has been shown to have anti-inflammatory properties and to modulate the immune response. It has also been shown to increase the expression of certain genes involved in cellular stress response and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate in lab experiments is its potency and specificity for certain enzymes and pathways. However, one limitation is that it may not be effective in all types of cancer cells or disease models. Additionally, the synthesis method for 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate is complex and may not be feasible for all researchers.
Zukünftige Richtungen
There are several potential future directions for research on 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate. One area of interest is in the development of new cancer therapies that target dihydroorotate dehydrogenase or other enzymes inhibited by 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate. Another area of interest is in the use of 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate and its potential applications in other disease models.
Wissenschaftliche Forschungsanwendungen
2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. In one study, 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate was found to inhibit the growth of cancer cells in vitro and in vivo. Another study showed that 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate could suppress the activity of T cells, which are involved in autoimmune disorders. Additionally, 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(2-ethyl-2-adamantyl) bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-2-20(16-7-13-5-14(9-16)10-17(20)8-13)22-19(21)18-11-12-3-4-15(18)6-12/h3-4,12-18H,2,5-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKWRJUAIFFOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2CC3CC(C2)CC1C3)OC(=O)C4CC5CC4C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573145 | |
| Record name | 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
CAS RN |
328087-87-2 | |
| Record name | 2-Ethyltricyclo[3.3.1.13,7]dec-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328087-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



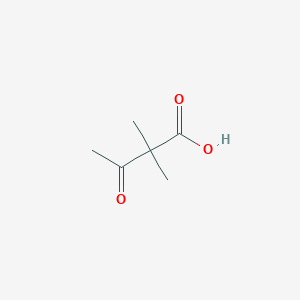
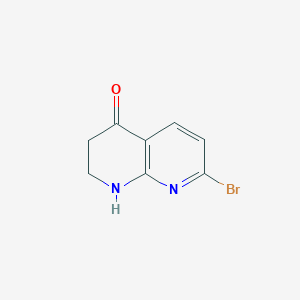
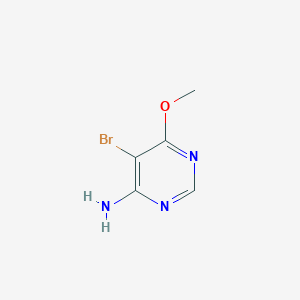
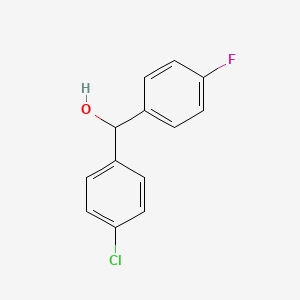
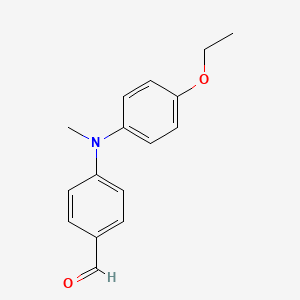
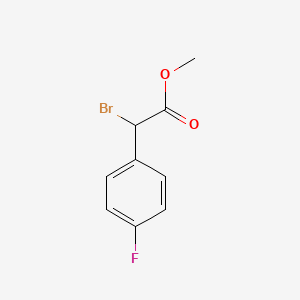
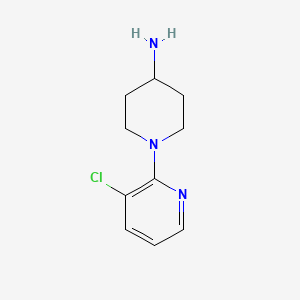
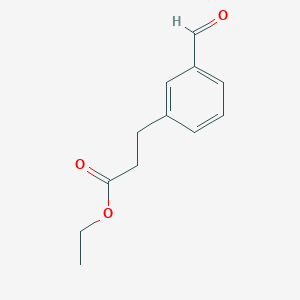
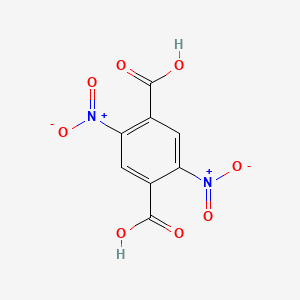
![3-[(6-Chloropyridazin-3-yl)amino]propanoic acid](/img/structure/B1610922.png)
![Dibenzo[c,h]acridine-2,12-dicarbaldehyde](/img/structure/B1610923.png)
